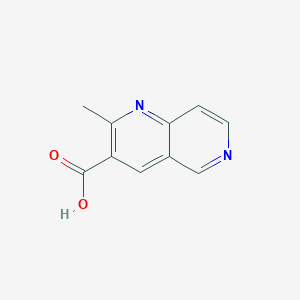

2-Methyl-1,6-naphthyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-8(10(13)14)4-7-5-11-3-2-9(7)12-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJMZENOEJWDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NC=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371694 | |

| Record name | 2-methyl-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-63-2 | |

| Record name | 2-methyl-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,6-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available chemical and physical properties of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and specific biological activity data for this particular compound are limited in publicly accessible resources. This document presents the available data and offers context based on the broader class of 1,6-naphthyridine derivatives.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the naphthyridine family, which are bicyclic aromatic compounds containing two nitrogen atoms. The 1,6-naphthyridine scaffold is one of several isomers of pyridopyridine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.19 g/mol | [1][2] |

| CAS Number | 387350-63-2 | [1][2] |

| Melting Point | 267-269 °C | [2] |

| Physical Appearance | Solid | [3] |

| Purity | Typically ≥95.0% | [3] |

| InChI Key | QPJMZENOEJWDKD-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

One common approach to forming the 1,6-naphthyridine ring system is through acid-mediated intramolecular Friedel-Crafts-type reactions.[4] For instance, a mild and straightforward route to fused polycyclic 1,6-naphthyridin-4-amines involves the CF₃SO₃H- or H₂SO₄-mediated cycloaromatisation of 4-(arylamino)nicotinonitriles.[4] Another strategy involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions.[5]

A plausible synthetic pathway for this compound could conceptually involve the following steps, though this is a generalized representation and not a validated experimental protocol.

Caption: Generalized synthetic workflow for a 1,6-naphthyridine carboxylic acid.

Spectroscopic Data

Comprehensive and assigned ¹H and ¹³C NMR spectra for this compound are not available in the public domain. For related naphthyridine structures, the chemical shifts of the ring protons are typically found in the aromatic region of the ¹H NMR spectrum. The carboxylic acid proton would be expected to appear as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings would resonate in the aromatic region, with the carbonyl carbon of the carboxylic acid appearing at a significantly downfield chemical shift, generally in the range of 160-185 ppm.[6][7][8]

Biological Activity and Potential Applications

While there is no specific pharmacological data for this compound, the broader class of 1,6-naphthyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities.[4][5]

Derivatives of the 1,6-naphthyridine scaffold have been investigated for a range of therapeutic applications, including as:

-

Inhibitors of HIV integrase[5]

-

Phosphodiesterase 10A (PDE10A) inhibitors[5]

-

Kinase inhibitors (e.g., FGFR, c-met, SYK, CDK8/19)[5]

-

Pan-JAK inhibitors for inflammatory conditions[5]

-

Anticancer agents[9]

The mechanism of action for many biologically active naphthyridines, particularly those with a 4-oxo-3-carboxylic acid motif, involves the inhibition of type II topoisomerases like DNA gyrase, thereby interfering with bacterial DNA replication.[10] It is plausible that this compound could be explored for similar activities, though experimental validation is required.

The following diagram illustrates a general workflow for screening the biological activity of a novel naphthyridine compound.

Caption: A typical workflow for the biological evaluation of new chemical entities.

Conclusion

This compound is a chemical compound for which basic physicochemical properties are known. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities. Researchers interested in this molecule may need to undertake de novo synthesis and characterization. The broader family of 1,6-naphthyridines demonstrates a wide range of promising biological activities, suggesting that this particular compound could be a candidate for further investigation in drug discovery programs.

References

- 1. This compound [oakwoodchemical.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Elucidation of the Chemical Structure of 2-Methyl-1,6-naphthyridine-3-carboxylic acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the methodologies and analytical data pertinent to the structural elucidation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. The document details a plausible synthetic pathway, predicted spectroscopic data based on the known structure, and the requisite experimental protocols for confirmation. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis and characterization of novel naphthyridine derivatives.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a naphthyridine core, which is a diazaphenanthrene, substituted with a methyl and a carboxylic acid group.

| Property | Value | Reference |

| CAS Number | 387350-63-2 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.19 g/mol | [1][2] |

| Melting Point | 267-269°C | [1] |

| SMILES | CC1=C(C(=O)O)C=C2C=NC=CC2=N1 | [3] |

| InChIKey | QPJMZENOEJWDKD-UHFFFAOYSA-N | [3] |

Proposed Synthesis Pathway

A hypothetical synthetic workflow is outlined below:

References

In-depth Technical Guide: 2-Methyl-1,6-naphthyridine-3-carboxylic acid

Executive Summary

While direct experimental data on the target compound is lacking, the broader family of naphthyridine derivatives has been the subject of extensive research, revealing a diverse range of biological activities. This guide, therefore, provides an in-depth overview of the established mechanisms of action for structurally related naphthyridine compounds to offer potential insights into the possible biological roles of 2-Methyl-1,6-naphthyridine-3-carboxylic acid. The mechanisms discussed include antimicrobial activity through inhibition of bacterial enzymes, anticancer properties via kinase inhibition, and antiviral effects by targeting viral enzymes.

It is important to note that the information presented herein on related compounds is for contextual understanding and should not be directly extrapolated to this compound without direct experimental validation.

Introduction to Naphthyridines

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Different isomers exist depending on the position of the nitrogen atoms, with the 1,6-naphthyridine core being one of them[5]. Naphthyridine derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery and development.

Established Mechanisms of Action for Naphthyridine Derivatives

While the specific mechanism for this compound remains uncharacterized, several well-documented mechanisms for other naphthyridine-containing molecules provide a foundation for potential areas of investigation.

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

A significant class of naphthyridine derivatives, particularly the 1,8-naphthyridines, exhibits potent antimicrobial activity. The mechanism of action for compounds like enoxacin, a fluoroquinolone antibiotic with a 1,8-naphthyridine core, involves the inhibition of bacterial DNA replication[6].

-

Target: DNA gyrase and Topoisomerase IV.

-

Mechanism: These enzymes are crucial for bacterial DNA replication, transcription, and repair. Naphthyridine-based antibiotics bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the bacterium[6].

Hypothetical Signaling Pathway for Antimicrobial Naphthyridines

Caption: Hypothetical inhibition of bacterial DNA replication by a naphthyridine derivative.

Anticancer Activity: Tyrosine Kinase Inhibition

Certain 1,6-naphthyridine derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers.

-

Target: Fibroblast Growth Factor Receptor-1 (FGFR-1) tyrosine kinase.

-

Mechanism: A study on 3-aryl-1,6-naphthyridine-2,7-diamines demonstrated selective inhibition of FGFR-1. These compounds likely bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis and tumor cell growth[7]. Some benzo[b][1][4]naphthyridine derivatives have also shown potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range[8][9].

Signaling Pathway for FGFR-1 Inhibition

Caption: Inhibition of the FGFR-1 signaling pathway by a 1,6-naphthyridine derivative.

Antiviral Activity: HIV-1 Integrase Inhibition

The 1,6-naphthyridine scaffold has also been incorporated into inhibitors of viral enzymes. L-870,810, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide, is a potent inhibitor of HIV-1 integrase.

-

Target: HIV-1 Integrase.

-

Mechanism: This enzyme is essential for the integration of the viral DNA into the host genome. The naphthyridine inhibitor specifically targets the strand transfer step of the integration process. It is believed to chelate the divalent metal ions in the active site of the integrase, thereby preventing the catalytic reaction[10].

Experimental Workflow for HIV-1 Integrase Inhibition Assay

Caption: A generalized workflow for assessing the inhibition of HIV-1 integrase.

Synthesis of Naphthyridine Derivatives

The synthesis of the 1,6-naphthyridine core can be achieved through various chemical strategies. One common approach involves the Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles[11]. Another method describes the synthesis of 1,6-naphthyridin-2(1H)-ones from pyridine derivatives[12]. The specific synthesis of this compound is not detailed in the reviewed literature, but it would likely involve multi-step organic synthesis starting from appropriate pyridine or benzene precursors.

Future Directions and Conclusion

The diverse biological activities of the naphthyridine scaffold suggest that this compound could potentially exhibit antimicrobial, anticancer, or antiviral properties. However, without direct experimental evidence, its mechanism of action remains speculative.

To elucidate the mechanism of action of this compound, the following experimental approaches are recommended:

-

High-Throughput Screening: Screen the compound against a broad panel of biological targets, including kinases, bacterial enzymes, and viral proteins.

-

Phenotypic Screening: Assess the effect of the compound on various cell lines (e.g., cancer cell lines, bacterial cultures) to identify a biological response.

-

Target Deconvolution: If a phenotypic effect is observed, utilize techniques such as affinity chromatography, proteomics, or genetic approaches to identify the specific molecular target.

References

- 1. 387350-63-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound [chemicalbook.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-Methyl-1,6-naphthyridine-3-carboxylic Acid and its Analogs: A Technical Guide

Abstract: The 1,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] While direct therapeutic target data for 2-Methyl-1,6-naphthyridine-3-carboxylic acid is not extensively available in public literature, the broader family of 1,6-naphthyridine derivatives has shown potential in oncology and inflammatory diseases.[2][3] Derivatives have been explored for activities including the inhibition of c-Met kinase.[4] This guide provides an overview of the therapeutic potential of the 1,6-naphthyridine class and presents a hypothetical targeting scenario focused on the G-protein-coupled receptor 35 (GPR35), a promising target for inflammatory conditions. This illustrative case study outlines the types of data, experimental protocols, and pathway analyses essential for advancing such a compound in drug discovery.

The 1,6-Naphthyridine Scaffold: A Platform for Drug Discovery

Naphthyridines, a group of bicyclic heterocyclic compounds containing two pyridine rings, are staples of medicinal chemistry.[1][5] The 1,6-naphthyridine isomer, in particular, serves as a versatile framework for developing ligands that interact with various biological receptors.[1] Research into this class has highlighted its potential for creating novel pharmaceuticals, especially in the fields of cancer and inflammation.[2] The structural rigidity and synthetic tractability of the 1,6-naphthyridine core allow for the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Target Profile: GPR35 Agonism for Inflammatory Disease

To illustrate a potential therapeutic application for a 1,6-naphthyridine-based compound, we will consider a hypothetical derivative, "MN3CA," as an agonist of the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor with heightened expression in immune and gastrointestinal tissues, making it a compelling target for inflammatory diseases like Inflammatory Bowel Disease (IBD).[6][7] Agonism of GPR35 has been shown to trigger anti-inflammatory downstream signaling pathways.[8]

Quantitative Data: In Vitro Activity of MN3CA

The following table summarizes hypothetical quantitative data for MN3CA, characterizing its potency and selectivity as a GPR35 agonist.

| Assay Type | Target Ortholog | Parameter | Value |

| Calcium Mobilization | Human GPR35 | EC₅₀ | 75 nM |

| Calcium Mobilization | Mouse GPR35 | EC₅₀ | 65 nM |

| β-Arrestin Recruitment | Human GPR35 | EC₅₀ | 120 nM |

| GTPγS Binding | Human GPR35 | EC₅₀ | 90 nM |

| PDE Inhibition Screen | Human PDE5 | IC₅₀ | > 10,000 nM |

| Off-Target GPCR Panel | 98 Receptors | % Inhibition @ 1µM | < 20% |

Table 1: Hypothetical in vitro pharmacological profile of MN3CA.

Signaling Pathway Analysis

Activation of GPR35 by an agonist like MN3CA is hypothesized to initiate downstream signaling cascades that culminate in an anti-inflammatory response. A key pathway involves the recruitment of β-arrestin, which acts as a scaffold for signaling proteins, including those in the ERK1/2 pathway.[8] β-arrestin can also interact with IκBα, leading to the suppression of NF-κB activation, a critical step in reducing the expression of pro-inflammatory cytokines.[8]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating novel compounds. Below are representative protocols for the primary assays used to characterize a potential GPR35 agonist.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, typically via the Gαq pathway.

-

Cell Culture: HEK293 cells stably expressing the human GPR35 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into black, clear-bottom 96-well plates and grown to 80-90% confluency.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 60 minutes at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed with HBSS. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR Tetra). MN3CA or a reference agonist (like Zaprinast) is prepared in a serial dilution and added to the wells.

-

Data Acquisition: Fluorescence intensity is measured kinetically for 3-5 minutes immediately after compound addition.

-

Analysis: The maximum fluorescence signal post-addition minus the baseline is calculated. Data are normalized to the response of a maximal concentration of a reference agonist. EC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.

-

Cell Line: U2OS cells stably co-expressing ProLink-tagged GPR35 and an Enzyme Acceptor-tagged β-arrestin 2 are used (e.g., DiscoverX PathHunter system).

-

Cell Plating: Cells are plated in white, solid-bottom 96-well plates in the recommended cell plating reagent and incubated for 24 hours.

-

Compound Treatment: MN3CA is serially diluted and added to the cells. The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: The detection reagent, containing the enzyme substrate, is added to all wells. The plate is incubated for 60 minutes at room temperature to allow for the development of a chemiluminescent signal.

-

Data Analysis: Luminescence is read on a standard plate reader. The data are normalized to a positive control and plotted against compound concentration to calculate the EC₅₀ value using a sigmoidal dose-response model.

Conclusion and Future Directions

The 1,6-naphthyridine core represents a promising starting point for the development of novel therapeutics. While the specific biological targets of this compound remain to be elucidated, its structural class is associated with significant pharmacological potential. The hypothetical case study of a GPR35 agonist, MN3CA, demonstrates a clear, data-driven path for characterization. Future work on novel 1,6-naphthyridine derivatives should focus on systematic screening against targets implicated in inflammation and oncology, followed by rigorous in vitro and in vivo characterization to identify and validate lead candidates for clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GPR35 - Wikipedia [en.wikipedia.org]

- 7. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding 2-Methyl-1,6-naphthyridine-3-carboxylic acid. While direct research on this specific molecule is not extensively published, this document compiles available data and extrapolates from closely related analogues within the 1,6-naphthyridine class to present a useful resource for researchers in drug discovery and development. The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives showing significant biological activity, particularly in oncology.

Chemical Properties

Basic chemical information for this compound is available and summarized in the table below.

| Property | Value | Reference |

| CAS Number | 387350-63-2 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| IUPAC Name | 2-methyl-1,6-naphthyridine-3-carboxylate | [2] |

| SMILES | CC1=C(C(=O)O)C=C2C=NC=CC2=N1 | [2] |

Synthesis

A potential synthetic pathway could involve the reaction of a 4-aminopyridine precursor with an acetoacetate derivative, followed by cyclization to form the naphthyridine ring. The subsequent introduction of the methyl and carboxylic acid functionalities would complete the synthesis. A generalized workflow for such a synthesis is depicted below.

Biological Activity and Therapeutic Potential

While there is no specific biological data for this compound, the broader class of 1,6-naphthyridine derivatives has shown significant promise in several therapeutic areas, most notably as anticancer agents.[3] Studies on related compounds suggest that the 1,6-naphthyridine scaffold can be a potent inhibitor of various protein kinases, which are often dysregulated in cancer.

For instance, derivatives of the closely related benzo[b][4][5]naphthyridine structure have demonstrated potent cytotoxic activity against various cancer cell lines.[6] A study on these fused systems showed that a 2-methyl substituted analogue was curative in a mouse model of colon cancer at a single dose of 3.9 mg/kg.[6] This highlights the potential importance of the methyl group at the 2-position for antitumor activity.

The table below summarizes the biological activities of some representative 1,6-naphthyridine derivatives to provide context for the potential of the title compound.

| Compound Class | Biological Target/Activity | Key Findings | Reference |

| Benzo[b][4][5]naphthyridine-4-carboxamides | Cytotoxicity in cancer cell lines | A 2-methyl derivative showed curative effects in a colon cancer mouse model. | [6] |

| 1,6-Naphthyridin-2(1H)-ones | Hsp90 Inhibition | Analogues of novobiocin with this scaffold were evaluated against breast cancer cell lines. | [7] |

| 3-Aryl-1,6-naphthyridine-2,7-diamines | FGFR-1 Tyrosine Kinase Inhibition | 3-(3,5-dimethoxyphenyl) derivatives showed high selectivity for FGFR. | [8] |

| 2,8-Disubstituted-1,6-naphthyridines | CDK8/19 Inhibition | These compounds were developed as dual ligands for Cyclin-Dependent Kinases 8 and 19. | [8] |

Given the data on related compounds, it is plausible that this compound could exhibit inhibitory activity against protein kinases involved in cell proliferation and survival. A hypothetical signaling pathway that is often targeted by naphthyridine derivatives is the receptor tyrosine kinase (RTK) pathway.

References

- 1. This compound [chemicalbook.com]

- 2. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,6-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has emerged from relative obscurity to become a "privileged structure" in medicinal chemistry. Its versatile biological activity, stemming from its unique electronic properties and ability to form specific hydrogen bond interactions, has led to the development of potent inhibitors for a range of therapeutic targets. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of 1,6-naphthyridine compounds, alongside a detailed look at their biological applications and the signaling pathways they modulate.

Discovery and Historical Synthesis: From a Chemical Curiosity to a Bioactive Core

The broader family of naphthyridines, also known as pyridopyridines, consists of six possible isomers, with the first, a 1,8-naphthyridine derivative, being synthesized by Reissert in 1893. However, the specific 1,6-naphthyridine isomer remained elusive for several more decades. The unsubstituted 1,6-naphthyridine was first successfully synthesized in 1958 by Nobuo Ikekawa.[1][2] This seminal work laid the foundation for the exploration of this particular isomer's chemical and biological properties.

The First Synthesis of Unsubstituted 1,6-Naphthyridine (Ikekawa, 1958)

The initial synthesis of 1,6-naphthyridine was not a direct construction but rather a multi-step process starting from a pre-functionalized pyridine ring. The key intermediate was 5-hydroxy-1,6-naphthyridine, which was then converted to the parent heterocycle.

The synthesis began with the reaction of ethyl 2-methylnicotinate with formaldehyde or acetaldehyde to form a lactone. This lactone was subsequently converted to an amide, and its oxidation yielded 5-hydroxy-1,6-naphthyridine.[3]

The 5-hydroxy derivative was first converted to the corresponding 5-chloro-1,6-naphthyridine. The chloro-substituent was then replaced by a hydrazino group, which was subsequently oxidized to afford the final unsubstituted 1,6-naphthyridine.[3]

Early Synthetic Methodologies: The Skraup Reaction

A classical method for the synthesis of quinolines, the Skraup reaction, was also explored for the preparation of naphthyridines. This reaction involves heating an aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. While often a vigorous reaction, refinements to the Skraup reaction have allowed for the synthesis of 1,6-naphthyridine in modest yields. One notable modification involved the use of 4-aminopyridine-N-oxide as the starting material, which, after the reaction, yielded 1,6-naphthyridine-N-oxide that was subsequently reduced to the parent compound.[4]

Modern Synthetic Approaches: Efficiency and Diversity

While the historical syntheses were groundbreaking, they often involved harsh conditions and multiple steps. Modern organic synthesis has provided a plethora of more efficient and versatile methods for constructing the 1,6-naphthyridine core and its derivatives. These methods often allow for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).

One prominent modern approach is the use of multicomponent reactions. For instance, a one-pot, pseudo-five-component synthesis of 1,2-dihydro[4][5]naphthyridines has been developed from methyl ketones, amines, and malononitrile in water, avoiding the need for expensive catalysts and toxic organic solvents.[6] Another efficient method involves the reaction of benzaldehyde derivatives, two moles of malononitrile, and 1-naphthylamine in an aqueous medium at room temperature, utilizing a recyclable catalyst.[7][8]

Biological Significance: A Scaffold for Potent Therapeutics

The 1,6-naphthyridine core is present in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities. These include anticancer, antiviral, and antibacterial properties.

Anticancer Activity: Targeting Key Signaling Pathways

1,6-Naphthyridine derivatives have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met.

Aberrant FGFR4 signaling is implicated in the development of several cancers, including hepatocellular carcinoma and colorectal cancer.[9][10] 1,6-Naphthyridin-2(1H)-one derivatives have been developed as potent and selective FGFR4 inhibitors.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many human cancers.[1][3] 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one derivatives have been identified as a novel class of c-Met kinase inhibitors.[4]

Antiviral Activity: Combating Human Cytomegalovirus (HCMV)

Substituted 1,6-naphthyridine derivatives have been identified as a novel class of potent inhibitors of human cytomegalovirus (HCMV).[11][12] Structure-activity relationship studies have highlighted the importance of specific substitutions on the naphthyridine core for anti-HCMV activity.[13]

Quantitative Data Summary

The following tables summarize the biological activity of selected 1,6-naphthyridine derivatives against various targets.

Table 1: Anticancer Activity of 1,6-Naphthyridine Derivatives

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 2t | c-Met Kinase | 2.6 | - | [4] |

| 1f | Met Kinase | 6.1 | - | [14] |

| 8 | MET | 0.0098 | - | [15][16] |

| 9g | MET | 0.0098 | - | [15] |

| 23a | MET | 0.0071 | - | [15] |

| A34 | FGFR4 | - | Hep-3B | [10] |

| 19g | FGFR4 Kinase | - | HCT116 | [9] |

Table 2: Anti-HCMV Activity of 1,6-Naphthyridine Derivatives

| Compound ID | Virus Strain | IC50 (ng/mL) | Cell Line | Reference |

| A1 | HCMV (AD169) | 39-223 fold lower than Ganciclovir | - | [13] |

| 13a-13d | HCMV | Potent | - | [12] |

Experimental Protocols for Key Compounds

This section provides detailed experimental protocols for the synthesis of a key bioactive 1,6-naphthyridine derivative, illustrating a modern synthetic approach.

Experimental Protocol: Synthesis of a 1,6-Naphthyridin-2-one based FGFR4 Inhibitor

A representative modern synthesis of a potent 1,6-naphthyridin-2-one derivative, compound 19g , for the treatment of colorectal cancer is outlined below. The synthesis involves a multi-step sequence starting from commercially available materials.[9]

A detailed, step-by-step experimental protocol would be provided here in a full whitepaper, including reagents, quantities, reaction conditions, and purification methods for each step leading to the final compound.

Conclusion and Future Perspectives

The journey of 1,6-naphthyridine compounds from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry and medicinal chemistry. The development of efficient synthetic methodologies has enabled the exploration of the vast chemical space around this core, leading to the discovery of potent inhibitors for a range of diseases. The continued investigation into the structure-activity relationships of 1,6-naphthyridine derivatives, coupled with a deeper understanding of their biological targets, holds immense promise for the development of next-generation therapeutics. The versatility of this scaffold ensures that it will remain a focal point of research in the years to come, with the potential to address unmet medical needs in oncology, virology, and beyond.

References

- 1. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Methyl-1,6-naphthyridine-3-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the specific core of 2-Methyl-1,6-naphthyridine-3-carboxylic acid, its derivatives, and analogs. While research on this precise scaffold is emerging, this document consolidates the available information on its synthesis, biological potential, and structure-activity relationships, drawing insights from closely related analogs to guide future research and drug development efforts.

Synthesis of the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine ring system can be achieved through several synthetic strategies. A common approach involves the condensation of a 4-aminopyridine derivative with a suitable three-carbon synthon, followed by cyclization. For the specific synthesis of this compound, a plausible synthetic route, based on established chemical principles for related structures, is outlined below.

Hypothetical Synthetic Workflow

Caption: A potential synthetic pathway to the target compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, extensive research on related 1,6-naphthyridine analogs provides strong evidence for the therapeutic potential of this scaffold.

Anticancer Activity

Derivatives of the broader 1,6-naphthyridine class have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Notably, studies on benzo[b][2][3]naphthyridine-4-carboxamides have highlighted the importance of a 2-methyl substituent for potent in vivo antitumor activity.[4] A single dose of a 2-methyl analog proved curative in a mouse model of colon tumors.[4] This suggests that the 2-methyl group on the 1,6-naphthyridine core is a critical determinant for anticancer efficacy.

Table 1: Cytotoxic Activity of Benzo[b][2][3]naphthyridine-4-carboxamide Analogs

| Compound/Analog | Cell Line | IC50 (nM) | Reference |

| 2-Methyl analog | P388 leukemia | < 10 | [4] |

| 2-Methyl analog | Lewis lung carcinoma | < 10 | [4] |

| 2-Methyl analog | Jurkat leukemia | < 10 | [4] |

| 2-(3,4-dimethoxyphenyl) analog | P388 leukemia | < 10 | [4] |

| 2-(3,4-dimethoxyphenyl) analog | Lewis lung carcinoma | < 10 | [4] |

| 2-(3,4-dimethoxyphenyl) analog | Jurkat leukemia | < 10 | [4] |

Antimicrobial Activity

The naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents, with nalidixic acid being a notable example.[5] While much of the research has focused on the 1,8-naphthyridine isomer, studies on other isomers, including 1,6-naphthyridines, have also revealed promising antimicrobial properties. For instance, certain 2,7-naphthyridine derivatives have shown activity against Staphylococcus aureus.[6]

Table 2: Antibacterial Activity of Naphthyridine Derivatives

| Compound/Analog | Bacterial Strain | MIC (mg/L) | Reference |

| 2,7-Naphthyridine derivative 10j | S. aureus | 8 | [6] |

| 2,7-Naphthyridine derivative 10f | S. aureus | 31 | [6] |

Potential Signaling Pathways

The mechanism of action for many naphthyridine derivatives involves the inhibition of key signaling pathways implicated in cell proliferation and survival. While the specific targets of this compound derivatives are yet to be elucidated, related naphthyridine isomers have been shown to inhibit receptor tyrosine kinases such as the Fibroblast Growth Factor Receptor 4 (FGFR4).[7] Inhibition of the FGFR4 pathway can disrupt downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell growth and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-1,6-naphthyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the naphthyridine core, such as the methyl and carboxylic acid groups in the title compound, can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Core Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. Due to the limited availability of direct experimental data for this specific molecule, some values are predicted based on computational models or inferred from structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 188.19 g/mol | [1][2][3] |

| Melting Point | 267-269 °C | [1][3] |

| CAS Number | 387350-63-2 | [1][2][3] |

| XlogP (Predicted) | 1.0 | [4][5] |

| pKa (Predicted) | ~4-5 (Carboxylic Acid) | Inferred from related structures[6][7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred from related structures |

Synthesis

A potential synthetic pathway is visualized in the workflow diagram below. This would likely involve the reaction of an appropriately substituted aminopyridine with an acetoacetate derivative, followed by a cyclization reaction, such as the Gould-Jacobs reaction or a similar strategy, and subsequent hydrolysis of an ester intermediate to yield the final carboxylic acid.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline generalized procedures for key experiments.

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. A common method for determining aqueous solubility is the shake-flask method.

Protocol:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., purified water, buffer of a specific pH).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged or filtered to separate the saturated solution from the undissolved solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values. For a compound with a carboxylic acid group, the pKa will influence its solubility, permeability, and interaction with biological targets. Potentiometric titration is a standard method for pKa determination.

Protocol:

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent. Due to its likely low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For compounds with low solubility, specialized techniques such as Yasuda-Shedlovsky extrapolation may be required to determine the aqueous pKa from measurements in co-solvent mixtures.[8]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-13 ppm).[9]

-

13C NMR: The carbon NMR spectrum will display signals for the eight aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the range of 160-180 ppm.[10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 3300-2500 cm-1.[4]

-

A strong C=O stretching vibration from the carboxylic acid, expected around 1700-1725 cm-1.[4]

-

C-H stretching vibrations from the aromatic rings and the methyl group (around 3100-3000 cm-1 and 2950-2850 cm-1, respectively).

-

C=C and C=N stretching vibrations from the aromatic rings in the 1600-1450 cm-1 region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 189.0658 or the deprotonated molecule [M-H]- at m/z 187.0513.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a molecule of interest with potential applications in drug discovery. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and predictions from related structures. The outlined experimental protocols offer a roadmap for the thorough characterization of this compound, which is essential for its further development as a potential therapeutic agent. The provided synthesis and characterization workflows serve as a foundational resource for researchers in the field.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. researchgate.net [researchgate.net]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 7. jinjingchemical.com [jinjingchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. scribd.com [scribd.com]

2-Methyl-1,6-naphthyridine-3-carboxylic Acid: A Guide to Safety and Toxicity Profiling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended safety and toxicity profiling for 2-Methyl-1,6-naphthyridine-3-carboxylic acid. It is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.

Executive Summary

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. A thorough evaluation of its safety and toxicity is paramount before its advancement in any drug development pipeline or other applications. This guide outlines a systematic approach to characterizing the toxicological profile of this molecule. Due to the limited publicly available safety data for this specific compound, this document focuses on established methodologies and a tiered testing strategy for novel chemical entities. This approach is aligned with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Compound Identification and Physicochemical Properties

A summary of the known information for this compound is presented below. The lack of extensive data underscores the necessity for comprehensive experimental evaluation.

| Property | Value | Source |

| CAS Number | 387350-63-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₈N₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 188.19 g/mol | Chemical Supplier Catalogs |

| Physical State | Solid | General Chemical Knowledge |

| Known Hazards | Irritant | Chemical Supplier Catalogs |

| LD₅₀ (Oral, Rat) | Data not available | N/A |

| Genotoxicity | Data not available | N/A |

| Carcinogenicity | Data not available | N/A |

| Reproductive Toxicity | Data not available | N/A |

A Tiered Approach to Toxicity Assessment

A standard tiered approach is recommended to efficiently and ethically assess the safety profile of a novel compound. This begins with in silico and in vitro methods to predict and identify potential hazards before proceeding to more complex in vivo studies.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 2-Methyl-1,6-naphthyridine-3-carboxylic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-Methyl-1,6-naphthyridine-3-carboxylic acid and its related derivatives. Given the broad spectrum of biological activities associated with the naphthyridine scaffold, this document outlines protocols for assessing anticancer and antimicrobial potential, along with potential mechanisms of action.

Application Notes: In Vitro Biological Evaluation

The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] In vitro assays are crucial first steps in characterizing the biological profile of novel derivatives of this compound.

Anticancer Activity

Derivatives of the naphthyridine scaffold have shown potent cytotoxic effects against a variety of human cancer cell lines.[2] The primary in vitro assays for assessing anticancer activity focus on cytotoxicity, cell proliferation, and apoptosis induction.

-

Cytotoxicity Assays: The initial screening of novel compounds typically involves evaluating their toxicity towards cancer cells. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.[2] Other methods include the lactate dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[3]

-

Cell Lines: A diverse panel of cancer cell lines should be used to determine the spectrum of activity. Commonly used lines include HeLa (cervical cancer), HL-60 (leukemia), PC-3 (prostate cancer), and MCF-7 (breast cancer).[1][4]

-

Mechanism of Action: Naphthyridine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and modulation of key signaling pathways.[2][3] Some derivatives have been identified as potent inhibitors of kinases such as FGFR4 and c-Met.[5][6] Further investigation into the specific pathways can involve Western blotting for key apoptotic and signaling proteins, and kinase inhibition assays.

Antimicrobial Activity

The naphthyridine scaffold is historically significant in the development of antimicrobial agents, with nalidixic acid being a notable example.[7] In vitro evaluation of new derivatives for antimicrobial activity is essential.

-

Susceptibility Testing: The primary method for determining the antimicrobial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard technique for determining the MIC against a panel of relevant bacterial and fungal strains.[8] The disc diffusion method can be used for initial qualitative screening.[9]

-

Microbial Strains: A representative panel of microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[10]

-

Mechanism of Action: A common mechanism of action for antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[7][11] Enzyme inhibition assays using purified DNA gyrase or topoisomerase can be employed to confirm this mechanism.

Quantitative Data Summary

The following tables summarize in vitro activity data for representative naphthyridine derivatives from the literature. Note that data for the specific compound this compound is not available in the searched literature; the data presented is for related derivatives to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Naphthyridine Derivatives

| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Derivative 16 | HeLa | MTT | 0.7 | [1][2] |

| Derivative 16 | HL-60 | MTT | 0.1 | [1][2] |

| Derivative 16 | PC-3 | MTT | 5.1 | [1][2] |

| Compound 5j | HeLa | MTT | Not specified | [4] |

| Compound 5k | MCF-7 | MTT | Not specified | [4] |

| Benzo[c]naphthyridine Derivative 1c | HCT-116 | Not specified | 0.35 (as µg/ml) | [12] |

| Benzo[c]naphthyridine Derivative 1c | PC-3 | Not specified | 2.64 (as µg/ml) | [12] |

Table 2: In Vitro Antimicrobial Activity of Naphthyridine Derivatives

| Compound ID | Microorganism | Assay | MIC (mg/L) | Reference |

| 2,7-Naphthyridine Derivative 10j | S. aureus | Broth Microdilution | 8 | [10] |

| 2,7-Naphthyridine Derivative 10f | S. aureus | Broth Microdilution | 31 | [10] |

Experimental Protocols

Protocol for MTT Cytotoxicity Assay

This protocol provides a general procedure for determining the cytotoxic effects of a test compound on a cancer cell line.

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

-

Protocol for Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

-

Preparation of Inoculum:

-

Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

-

Visualizations

Experimental Workflow

Caption: General workflow for the in vitro evaluation of novel compounds.

Hypothetical Signaling Pathway

Caption: Potential mechanism of action for a 1,6-naphthyridine derivative.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. irjet.net [irjet.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Methyl-1,6-naphthyridine-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-Methyl-1,6-naphthyridine-3-carboxylic acid and its derivatives in medicinal chemistry. It includes potential therapeutic applications, protocols for the synthesis of derivatives, and methodologies for biological evaluation.

I. Introduction to this compound

The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, known to be a core component of various biologically active compounds. This compound, as a functionalized derivative, presents a versatile starting material for the synthesis of novel therapeutic agents. Its structural features, including the nitrogen-containing bicyclic ring system and the carboxylic acid moiety, allow for diverse chemical modifications to modulate pharmacological properties. The primary areas of investigation for derivatives of this scaffold include oncology, infectious diseases, and the inhibition of protein kinases.

II. Key Therapeutic Applications

Anticancer Activity

Derivatives of the 1,6-naphthyridine scaffold have demonstrated significant potential as anticancer agents. Notably, carboxamide derivatives of fused benzo[b][1][2]naphthyridines have shown potent cytotoxic activity.

A study on benzo[b][1][2]naphthyridin-(5H)ones revealed that a 2-methyl analogue of a derived carboxamide was curative in a mouse model of subcutaneous colon 38 tumors at a single dose of 1.8 mg/kg.[1] This highlights the potential of the 2-methyl-1,6-naphthyridine core in the development of potent antitumor agents. The mechanism of action for many naphthyridine-based anticancer agents involves the inhibition of topoisomerase enzymes or protein kinases, leading to the disruption of cellular replication and signaling pathways crucial for cancer cell proliferation.

Table 1: Cytotoxic Activity of a Representative Benzo[b][1][2]naphthyridine-4-carboxamide Derivative

| Compound | Cell Line | IC50 (nM) | In Vivo Model | Efficacy |

| 2-Methyl analogue | Murine P388 leukemia | <10 | Subcutaneous colon 38 tumors in mice | Curative at 1.8 mg/kg (single dose)[1] |

Antibacterial Activity

The 1,6-naphthyridine scaffold is structurally related to quinolone and naphthyridone antibiotics. Research into 8-methyl-7-substituted-1,6-naphthyridine-3-carboxylic acids has identified them as 6-desfluoroquinolone antibacterials. These compounds exhibit good Gram-positive antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin for certain derivatives. The mechanism of action is likely the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

Table 2: Antibacterial Activity of Representative 8-Methyl-1,6-naphthyridine-3-carboxylic Acid Derivatives

| Derivative | Bacterial Strain | MIC (µg/mL) |

| Piperidinyl derivative | Gram-positive bacteria | Comparable to Ciprofloxacin |

| Tetrahydroisoquinolinyl derivative | Gram-positive bacteria | Comparable to Ciprofloxacin |

Kinase Inhibition

The 1,6-naphthyridine scaffold has been successfully employed in the design of protein kinase inhibitors. For instance, a 1,6-naphthyridinone scaffold has been utilized to develop potent inhibitors of the MET kinase, a receptor tyrosine kinase often dysregulated in cancer. This suggests that this compound can serve as a foundational structure for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in diseases like cancer and inflammatory disorders.

Caption: Workflow for the synthesis of 2-Methyl-1,6-naphthyridine-3-carboxamides.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

N,N-Dimethylformamide (DMF)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 2-Methyl-1,6-naphthyridine-3-carboxamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the anticancer activity of the synthesized compounds.

dot

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest (e.g., human colon cancer cell line HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 2-Methyl-1,6-naphthyridine-3-carboxamide derivatives

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the stock solution in the complete medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have shown promise as anticancer and antibacterial agents, and the core structure is amenable to modifications for targeting specific biological pathways, such as protein kinase signaling. The provided protocols offer a starting point for the synthesis and evaluation of new compounds based on this promising heterocyclic system. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for 2-Methyl-1,6-naphthyridine-3-carboxylic acid as a Chemical Probe: A Prospective Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While the therapeutic potential of many naphthyridine compounds is well-documented, the specific application of this compound as a chemical probe for biological research is an emerging area of investigation. This document provides a prospective overview of its potential applications and outlines hypothetical protocols based on the known activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 387350-63-2 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.19 g/mol | [2] |

| Melting Point | 267-269 °C | [2] |

| Appearance | Solid | |

| Purity | >95% (typically) | |

| Storage | Sealed in dry, room temperature | [1] |

Potential Biological Applications as a Chemical Probe

Based on the known biological activities of the naphthyridine scaffold, this compound holds potential as a chemical probe in several research areas. The core naphthyridine structure is a known pharmacophore that can interact with various biological targets.

Investigating Bacterial DNA Replication and Repair Mechanisms

Naphthyridine derivatives, most notably nalidixic acid, are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, and repair.

Potential Application: this compound could be utilized as a probe to study the structure-activity relationships of DNA gyrase and topoisomerase IV inhibitors. By comparing its activity with other naphthyridine analogs, researchers can elucidate the key molecular interactions required for enzyme inhibition.

Hypothetical Signaling Pathway Diagram:

Caption: Inhibition of Bacterial DNA Replication.

Probing Kinase Signaling Pathways in Cancer

Several studies have reported the development of naphthyridine derivatives as potent kinase inhibitors for cancer therapy. For instance, certain derivatives have shown inhibitory activity against receptor tyrosine kinases.

Potential Application: This compound could serve as a scaffold for the development of more potent and selective kinase inhibitors. As a chemical probe, it could be used in initial screening assays to identify novel kinase targets or to validate the role of specific kinases in cancer cell proliferation and survival.

Hypothetical Experimental Workflow:

Caption: Kinase Inhibitor Screening Workflow.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on the potential applications described above. Note: These protocols are for illustrative purposes and would require optimization and validation.

Protocol: In Vitro DNA Gyrase Supercoiling Assay

Objective: To determine the inhibitory effect of this compound on bacterial DNA gyrase activity.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (prepared by treating supercoiled DNA with topoisomerase I)

-

E. coli DNA Gyrase

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

This compound (dissolved in DMSO)

-

Ciprofloxacin (positive control)

-

DMSO (vehicle control)

-

Agarose gel, electrophoresis buffer, and DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

-

Assay Buffer

-

Relaxed plasmid DNA (e.g., 0.5 µg)

-

Test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include vehicle (DMSO) and positive (Ciprofloxacin) controls.

-

-

Pre-incubate the mixtures at 37 °C for 10 minutes.

-

Initiate the reaction by adding E. coli DNA Gyrase (e.g., 1 unit).

-

Incubate at 37 °C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) and incubate further for 30 minutes at 37 °C.

-

Add loading dye to each reaction and load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with a suitable DNA stain and visualize the bands under UV light.

-

Quantify the band intensities to determine the percentage of supercoiled DNA and calculate the IC₅₀ value for the test compound.

Protocol: Cell-Based Kinase Inhibition Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of a specific kinase substrate in cancer cells.

Materials:

-

Cancer cell line known to have an activated kinase pathway (e.g., A549 for EGFR)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Known kinase inhibitor (positive control)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phosphorylated forms of the target kinase and its substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, positive control, or vehicle control for a specified time (e.g., 2, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Data Presentation